![molecular formula C19H25NO3 B8621674 (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL CAS No. 57526-82-6](/img/structure/B8621674.png)
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a benzyloxy group attached to a phenoxy ring, an isopropylamino group, and a propan-2-ol backbone. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyloxyphenol Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Attachment of the Propan-2-OL Backbone: The benzyloxyphenol is then reacted with epichlorohydrin under basic conditions to introduce the propan-2-ol moiety.
Introduction of the Isopropylamino Group: The final step involves the reaction of the intermediate with isopropylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or isopropylamino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and isopropylamino groups play crucial roles in binding to these targets, leading to the modulation of their activity. The compound’s stereochemistry also influences its binding affinity and selectivity, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-[P-(Benzyloxy)phenoxy]-3-(methylamino)propan-2-OL: A similar compound with a methylamino group instead of an isopropylamino group.
1-[P-(Benzyloxy)phenoxy]-3-(tert-butylamino)propan-2-OL: A similar compound with a tert-butylamino group.
Uniqueness
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL is unique due to its specific stereochemistry and the presence of both benzyloxy and isopropylamino groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
57526-82-6 |
|---|---|
Formule moléculaire |
C19H25NO3 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
1-(4-phenylmethoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H25NO3/c1-15(2)20-12-17(21)14-23-19-10-8-18(9-11-19)22-13-16-6-4-3-5-7-16/h3-11,15,17,20-21H,12-14H2,1-2H3 |
Clé InChI |
YUFPERPQVJMWEN-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)NC[C@@H](COC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


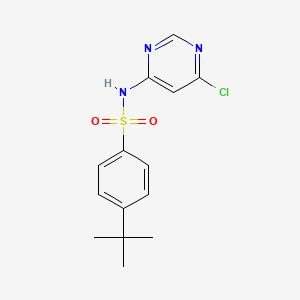
![[2-(Dodecanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8621608.png)

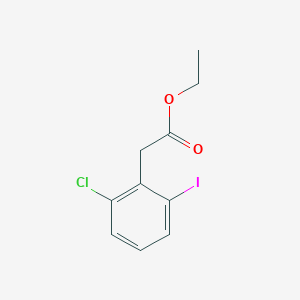
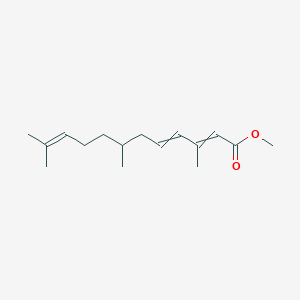
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridin-7-ol](/img/structure/B8621638.png)

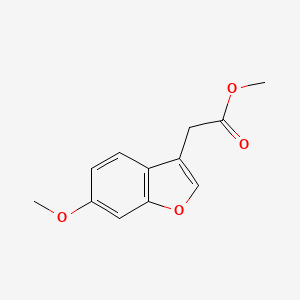
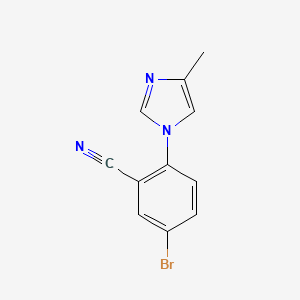
![2-Bromo-1-[4-(benzyloxy)-3-fluorophenyl]ethanone](/img/structure/B8621666.png)
![6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B8621676.png)



